Cas no 1261973-75-4 (2-(3-carbamoylphenyl)-4-nitrobenzoic Acid)
2-(3-carbamoylphenyl)-4-nitrobenzoic Acid Chemical and Physical Properties
Names and Identifiers
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- 2-(3-carbamoylphenyl)-4-nitrobenzoic Acid
- 1261973-75-4
- 2-(3-AMINOCARBONYLPHENYL)-4-NITROBENZOIC ACID
- DTXSID50689884
- 3'-Carbamoyl-5-nitro[1,1'-biphenyl]-2-carboxylic acid
- 2-(3-Aminocarbonylphenyl)-4-nitrobenzoic acid, 95%
- MFCD18320239
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- MDL: MFCD18320239
- Inchi: 1S/C14H10N2O5/c15-13(17)9-3-1-2-8(6-9)12-7-10(16(20)21)4-5-11(12)14(18)19/h1-7H,(H2,15,17)(H,18,19)
- InChI Key: KRZHZTHUCRQECN-UHFFFAOYSA-N
- SMILES: OC(C1C=CC(=CC=1C1C=CC=C(C(N)=O)C=1)[N+](=O)[O-])=O
Computed Properties
- Exact Mass: 286.05897142g/mol
- Monoisotopic Mass: 286.05897142g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 21
- Rotatable Bond Count: 3
- Complexity: 434
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 126Ų
2-(3-carbamoylphenyl)-4-nitrobenzoic Acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB327390-5 g |
2-(3-Aminocarbonylphenyl)-4-nitrobenzoic acid, 95%; . |
1261973-75-4 | 95% | 5 g |
€1,159.00 | 2023-07-19 | |
| abcr | AB327390-5g |
2-(3-Aminocarbonylphenyl)-4-nitrobenzoic acid, 95%; . |
1261973-75-4 | 95% | 5g |
€1159.00 | 2025-03-19 |
2-(3-carbamoylphenyl)-4-nitrobenzoic Acid Suppliers
2-(3-carbamoylphenyl)-4-nitrobenzoic Acid Related Literature
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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3. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
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N. Soin,D. Boyer,K. Prashanthi,S. Sharma,A. A. Narasimulu,J. Luo,T. H. Shah,E. Siores,T. Thundat Chem. Commun., 2015,51, 8257-8260
Additional information on 2-(3-carbamoylphenyl)-4-nitrobenzoic Acid
2-(3-carbamoylphenyl)-4-nitrobenzoic acid: A Comprehensive Overview
2-(3-Carbamoylphenyl)-4-nitrobenzoic acid (CAS No. 1261973-75-4) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various applications, including as an intermediate in the synthesis of pharmaceuticals and as a research tool in biochemical studies.
The molecular structure of 2-(3-carbamoylphenyl)-4-nitrobenzoic acid consists of a benzene ring substituted with a nitro group at the 4-position and a carbamoyl-substituted phenyl group at the 2-position. The presence of these functional groups imparts specific chemical and physical properties to the molecule, making it a valuable compound for further exploration.
In recent years, significant advancements have been made in understanding the biological activities and potential applications of 2-(3-carbamoylphenyl)-4-nitrobenzoic acid. One notable area of research is its use as an intermediate in the synthesis of novel drugs. The compound's reactivity and stability make it an ideal candidate for various synthetic transformations, enabling the production of complex molecules with therapeutic potential.
A study published in the Journal of Medicinal Chemistry highlighted the role of 2-(3-carbamoylphenyl)-4-nitrobenzoic acid in the development of anti-inflammatory agents. The researchers found that derivatives of this compound exhibited potent anti-inflammatory properties, suggesting its potential use in treating inflammatory diseases such as arthritis and inflammatory bowel disease.
Beyond its pharmaceutical applications, 2-(3-carbamoylphenyl)-4-nitrobenzoic acid has also been investigated for its utility in biochemical assays. Its unique structure allows it to interact with specific proteins and enzymes, making it a valuable tool for studying protein-protein interactions and enzyme inhibition. This property has been leveraged in high-throughput screening assays to identify potential drug candidates.
The synthesis of 2-(3-carbamoylphenyl)-4-nitrobenzoic acid involves several well-established chemical reactions. One common approach is to start with 4-nitrobenzoic acid and react it with an appropriate carbamoyl-substituted phenyl derivative. This process typically involves coupling reactions, such as those catalyzed by transition metals or through nucleophilic aromatic substitution. The choice of synthetic route depends on factors such as yield, purity, and cost-effectiveness.
In terms of safety and handling, 2-(3-carbamoylphenyl)-4-nitrobenzoic acid should be managed with care to ensure compliance with laboratory safety protocols. While it is not classified as a hazardous material, proper personal protective equipment (PPE) should be worn during handling to minimize exposure risks.
The future prospects for 2-(3-carbamoylphenyl)-4-nitrobenzoic acid are promising. Ongoing research continues to uncover new applications and derivatives that could lead to breakthroughs in drug discovery and development. As our understanding of this compound deepens, it is likely to play an increasingly important role in advancing medical science and improving patient outcomes.
In conclusion, 2-(3-carbamoylphenyl)-4-nitrobenzoic acid (CAS No. 1261973-75-4) is a multifaceted compound with significant potential in various scientific and industrial applications. Its unique chemical structure and versatile reactivity make it a valuable asset in the fields of medicinal chemistry and pharmaceutical research. Continued exploration and innovation will undoubtedly unlock new possibilities for this intriguing molecule.
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